2-(Naphthalen-1-yl)propan-2-amin

Übersicht

Beschreibung

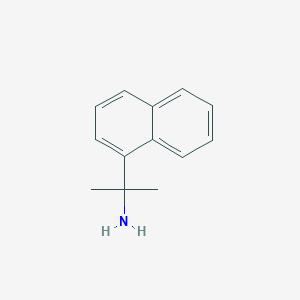

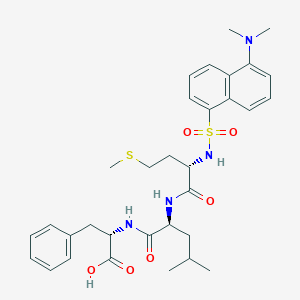

“2-(Naphthalen-1-YL)propan-2-amine” is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 . The IUPAC name for this compound is 1-methyl-1-(2-naphthyl)ethylamine .

Molecular Structure Analysis

The molecular structure of “2-(Naphthalen-1-YL)propan-2-amine” consists of a naphthalene ring attached to a propan-2-amine group . The InChI code for this compound is 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 .Physical And Chemical Properties Analysis

“2-(Naphthalen-1-YL)propan-2-amine” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizin: Neurotransmitterforschung

2-(Naphthalen-1-yl)propan-2-amin wurde auf seine mögliche Rolle bei der Freisetzung von Neurotransmittern untersucht. Es ist bekannt, als Freisetzungsmittel für Serotonin, Noradrenalin und Dopamin zu wirken . Dies macht es wertvoll für die Erforschung neurologischer Erkrankungen und potenzieller Behandlungen, die auf Neurotransmitterwege abzielen.

Materialwissenschaften: Organische Leuchtdioden (OLEDs)

In der Materialwissenschaft werden Derivate von Naphthalin-basierten Verbindungen wie this compound bei der Entwicklung von blauen fluoreszierenden Emissionsmaterialien für OLEDs verwendet . Diese Materialien sind entscheidend für die Verbesserung der Effizienz und Farbreinheit von OLED-Displays.

Umweltwissenschaften: Schadstoffüberwachung

Verbindungen, die strukturell mit this compound verwandt sind, werden in den Umweltwissenschaften zur Überwachung von Schadstoffkonzentrationen eingesetzt. Ihre fluoreszierenden Eigenschaften machen sie für den Nachweis von polyzyklischen aromatischen Kohlenwasserstoffen geeignet, die häufige Schadstoffe sind .

Analytische Chemie: Chromatographie

In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der Chromatographie verwendet werden, um andere Substanzen in einer Probe zu identifizieren und zu quantifizieren .

Pharmakologie: Arzneimittelentwicklung

Die pharmakologischen Eigenschaften von this compound, insbesondere seine Wechselwirkung mit Neurotransmittern, sind in der Arzneimittelentwicklung von Interesse. Es kann als Leitverbindung für die Entwicklung von Medikamenten dienen, die die Gehirnaktivität modulieren .

Landwirtschaftliche Forschung: Pestizidformulierung

Während direkte Informationen über this compound in der landwirtschaftlichen Forschung begrenzt sind, werden strukturell ähnliche Naphthalinverbindungen häufig auf ihren möglichen Einsatz in Pestizidformulierungen untersucht. Sie können bei der Entwicklung neuer Pestizide helfen, die effektiver und umweltfreundlicher sind .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Wirkmechanismus

Target of Action

2-(Naphthalen-1-YL)propan-2-amine, also known as methamnetamine, is a triple monoamine releasing agent . Its primary targets are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

Methamnetamine interacts with its targets by acting as a releasing agent . It promotes the release of serotonin, norepinephrine, and dopamine from their respective neurons . The compound has EC50 values of 13 nM, 34 nM, and 10 nM for serotonin, norepinephrine, and dopamine, respectively . This indicates that it has a high affinity for these neurotransmitter systems.

Result of Action

The release of serotonin, norepinephrine, and dopamine induced by methamnetamine can lead to various molecular and cellular effects. These may include altered neuron firing rates, changes in gene expression, and modulation of synaptic plasticity. Methamnetamine has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .

Action Environment

The action, efficacy, and stability of methamnetamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, individual factors such as a person’s metabolic rate, the presence of other substances, and genetic factors can also influence the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

2-(Naphthalen-1-YL)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a releasing agent of serotonin, norepinephrine, and dopamine

Cellular Effects

The effects of 2-(Naphthalen-1-YL)propan-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause the release of serotonin, norepinephrine, and dopamine, which are vital neurotransmitters involved in numerous cellular processes . These effects highlight the compound’s potential impact on cellular functions and its relevance in neurochemical studies.

Molecular Mechanism

The molecular mechanism of 2-(Naphthalen-1-YL)propan-2-amine involves its interaction with biomolecules at the molecular level. It acts as a triple monoamine releasing agent, influencing the release of serotonin, norepinephrine, and dopamine . This mechanism includes binding interactions with specific receptors and transporters, leading to enzyme inhibition or activation and changes in gene expression. Understanding these molecular interactions is essential for elucidating the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Naphthalen-1-YL)propan-2-amine change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it has been observed that the compound can undergo phase I metabolism, resulting in various metabolites . These temporal changes are critical for assessing the compound’s efficacy and safety in experimental settings.

Dosage Effects in Animal Models

The effects of 2-(Naphthalen-1-YL)propan-2-amine vary with different dosages in animal models. Research has indicated that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in preclinical studies.

Metabolic Pathways

2-(Naphthalen-1-YL)propan-2-amine is involved in several metabolic pathways. It undergoes phase I metabolism in human liver microsomes, resulting in metabolites such as N-demethylation and aromatic hydroxylation . These metabolic processes are essential for understanding the compound’s biotransformation and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-(Naphthalen-1-YL)propan-2-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for assessing the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Naphthalen-1-YL)propan-2-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJENPCEHYZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437461 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141983-61-1 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)